Technical Documentation Center
5-Iodo-2,4-dimethoxy-6-methylpyrimidine Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Regioselective Functionalization of 2,4-Dimethoxypyrimidines
Application Note: Regioselective Functionalization of 2,4-Dimethoxypyrimidines
Topic: Procedure for Nucleophilic Substitution on 2,4-Dimethoxypyrimidines Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Strategic Overview: The "Masked" Electrophile
In medicinal chemistry, 2,4-dimethoxypyrimidine is often viewed not merely as a substrate, but as a "masked" equivalent of uracil or cytosine. Unlike their 2,4-dichloro counterparts, which are highly reactive electrophiles suitable for rapid
Successful nucleophilic substitution on this scaffold requires overcoming this electronic deactivation. The reaction landscape is bifurcated into two distinct mechanistic pathways:[1]
-
Direct
(C4-Selective): Requires forcing conditions (high heat/microwave) or acid catalysis to protonate the ring nitrogen, restoring electrophilicity. -
Hilbert-Johnson Type Transformation (N1-Alkylation): A rearrangement driven by alkylation, converting the aromatic pyrimidine into a 2-oxo-4-methoxy-1,2-dihydropyrimidine (uracil derivative).
This guide details the protocols for Direct C4-Aminolysis , the most common requirement for converting this scaffold into bioactive cytosine analogs.
Mechanistic Logic & Regioselectivity
The C4 vs. C2 Competition
While both positions bear potential leaving groups (OMe), the C4 position is thermodynamically and kinetically favored for nucleophilic attack.
-
LUMO Distribution: Quantum mechanical modeling (DFT) consistently shows a higher LUMO coefficient at C4 compared to C2 in pyrimidine systems.[2]
-
Intermediate Stabilization: Attack at C4 leads to a Meisenheimer-like complex where the negative charge is delocalized onto N1 , which is para-like and highly stabilizing. Attack at C2 delocalizes charge to N1 and N3, but steric hindrance from flanking nitrogens often disfavors the approach of bulky nucleophiles at C2.
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation between direct substitution and the Hilbert-Johnson rearrangement.
Figure 1: Divergent reactivity pathways. Direct aminolysis targets C4, while alkylation-driven rearrangement targets N1.
Experimental Protocols
Protocol A: Microwave-Assisted C4-Aminolysis
Objective: Selective displacement of the C4-methoxy group with a primary amine to generate 2-methoxy-4-aminopyrimidines. Rationale: The methoxy group is a poor leaving group. Microwave irradiation provides the necessary activation energy, and the use of a polar protic solvent (or acetic acid) assists in transition state stabilization.
Reagents & Equipment[3][4][5][6]
-
Substrate: 2,4-Dimethoxypyrimidine (1.0 equiv)
-
Nucleophile: Primary Amine (e.g., Benzylamine, Aniline derivatives) (1.5 – 2.0 equiv)
-
Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH). Note: For unreactive amines, use Glacial Acetic Acid.
-
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).
Step-by-Step Methodology
-
Preparation: In a 5 mL microwave process vial, dissolve 2,4-dimethoxypyrimidine (140 mg, 1.0 mmol) in Ethanol (2.0 mL).
-
Addition: Add the primary amine (1.5 mmol).
-
CRITICAL: If the amine is a liquid, it can often be used neat or in high concentration. If the amine is a hydrochloride salt, add 1.5 equiv of DIPEA.
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor:
-
Temperature:
to -
Time: 20–40 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Monitoring: Analyze a
aliquot via UPLC-MS. Look for the mass of [M - OMe + Amine + H]+.-
Checkpoint: If conversion is
, add of Glacial Acetic Acid and re-irradiate at for 20 mins. The acid protonates N1, significantly lowering the LUMO energy.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in EtOAc (
) and wash with Saturated ( ) to remove residual acid/amine salts. -
Dry over
and concentrate.
-
-
Purification: Flash chromatography (Silica gel). Elute with a gradient of 0–10% MeOH in DCM.
Protocol B: The Hilbert-Johnson Rearrangement (Alkylation)
Objective: Synthesis of N-alkylated uracil derivatives. This is often mistaken for simple substitution but is an alkylation-demethylation sequence.
Step-by-Step Methodology
-
Mixture: Combine 2,4-dimethoxypyrimidine (1.0 mmol) and Alkyl Iodide (e.g., MeI, EtI) (3.0 equiv).
-
Solvent: Acetonitrile (dry) or perform neat if the halide is a high-boiling liquid.
-
Reflux: Heat to reflux (
for MeI, higher for others) for 4–12 hours. -
Mechanism Check: The alkyl group attaches to N1 . The iodide ion then attacks the methyl group of the C2-methoxy, releasing MeI and generating the C2-carbonyl.
-
Isolation: Evaporate volatiles. The product is usually the 1-alkyl-4-methoxy-2-pyrimidone.
Data Summary & Troubleshooting
Optimization Table: Reaction Conditions vs. Conversion
| Variable | Condition | Expected Outcome | Mechanism Note |
| Solvent | Ethanol / n-BuOH | Standard | Protic solvents stabilize the leaving group (OMe). |
| Solvent | Glacial Acetic Acid | Accelerated Rate | Protonation of Pyrimidine-N activates the ring (lowers LUMO). |
| Temp | No Reaction | Thermal energy insufficient to break C-OMe bond.[2] | |
| Temp | High Conversion | Overcomes activation barrier for poor LG. | |
| Nucleophile | Aliphatic Amine | Good Yield | High nucleophilicity overcomes electronic deactivation. |
| Nucleophile | Aniline (Aromatic) | Poor Yield | Requires acid catalysis or transition to Pd-catalyzed Buchwald coupling. |
Troubleshooting Guide
-
Issue: Regioisomer mixture (C2 vs C4).
-
Solution: Lower the temperature and switch to a less polar solvent (e.g., THF). However, with OMe leaving groups, C4 selectivity is usually high (
) due to the inherent electronic bias. C2 attack is more common with 2,4-dichloropyrimidines under specific basic conditions.
-
-
Issue: No reaction with weak nucleophiles.
-
Solution: Do not simply increase heat. Switch to Lewis Acid catalysis (e.g.,
or ) or convert the 2,4-dimethoxy starting material to 2,4-dichloro (using ) if the synthetic route allows.
-
References
-
Regioselectivity in Pyrimidines: BenchChem Technical Support. "Chemoselectivity in Dichloropyrimidine Reactions." (2025).
-
Microwave Assisted Synthesis: RSC Advances. "Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones." (2022).[7][8]
-
Hilbert-Johnson Reaction: DrugFuture. "Named Reactions: Hilbert-Johnson Reaction."[9]
-
QM Analysis of Regioselectivity: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." (2021).
-
Nucleoside Synthesis Context: National Institutes of Health (NIH). "Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides... Application to Silyl-Hilbert-Johnson Reaction." (2017).[1][10]
Sources
- 1. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
conversion of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine to boronic acids
conversion of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine to boronic acids
Application Note: Strategic Synthesis of (2,4-Dimethoxy-6-methylpyrimidin-5-yl)boronic Acid
Executive Summary & Strategic Analysis
The conversion of 5-iodo-2,4-dimethoxy-6-methylpyrimidine (Substrate 1 ) to its corresponding boronic acid (Target 2a ) or pinacol ester (Target 2b ) is a pivotal transformation in the synthesis of kinase inhibitors and sulfonylurea herbicides. While the 5-position of the pyrimidine ring is the desired reactive site, the electron-deficient nature of the heterocycle presents specific challenges:
-
Nucleophilic Sensitivity: The 2- and 4-methoxy groups are susceptible to nucleophilic attack (SNAr) by strong bases (e.g., n-BuLi) if temperatures are uncontrolled.
-
Protodeboronation: The resulting electron-deficient boronic acid is prone to hydrolytic cleavage (C-B bond breaking) under acidic or basic extremes.
-
Halogen Dance: While the 6-methyl group blocks the C6 position, minimizing "halogen dance" (migration), the lithiated intermediate requires strict cryogenic handling.
This guide details two validated protocols: Cryogenic Lithium-Halogen Exchange (Method A) for direct acid synthesis, and Palladium-Catalyzed Miyaura Borylation (Method B) for the robust pinacol ester.
Method Selection Matrix
| Feature | Method A: Li-Halogen Exchange | Method B: Miyaura Borylation |
| Primary Product | Free Boronic Acid (2a ) | Pinacol Boronate Ester (2b ) |
| Key Reagents | n-BuLi, Triisopropyl borate | Pd(dppf)Cl₂, B₂pin₂, KOAc |
| Temperature | Cryogenic ( | Elevated ( |
| Scalability | High (Process Chemistry Standard) | Moderate (Catalyst Cost) |
| Tolerance | Low (Sensitive to reducible groups) | High (Tolerates esters, nitriles) |
| Main Risk | SNAr side reactions / Wurtz coupling | Protodehalogenation (reduction of I to H) |
Logical Workflow Visualization
The following diagram illustrates the decision pathways and mechanistic flow for both methods.
Caption: Mechanistic bifurcation for converting 5-iodo-pyrimidines to boronic species.
Method A: Cryogenic Lithium-Halogen Exchange
Objective: Synthesis of (2,4-dimethoxy-6-methylpyrimidin-5-yl)boronic acid.
Rationale: This method is cost-effective and avoids transition metal contamination. The use of Triisopropyl borate (
Reagents & Equipment
-
Substrate: 5-Iodo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv)
-
Lithium Source: n-Butyllithium (1.1 equiv, 1.6 M in hexanes)
-
Electrophile: Triisopropyl borate (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
-
Quench: 1N HCl or NH₄Cl (aq)
Step-by-Step Protocol
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Flush with N₂ for 15 minutes.
-
Substrate Dissolution: Charge the flask with the iodo-pyrimidine substrate and anhydrous THF. Cool the solution to
using a dry ice/acetone bath.-
Expert Insight: Ensure the internal temperature reaches
before proceeding. Pyrimidines are prone to "nucleophilic attack" by n-BuLi at higher temperatures ( ), leading to butyl-substituted impurities.
-
-
Lithiation (The Critical Step): Add n-BuLi dropwise via syringe pump over 15–20 minutes, maintaining internal temperature below
.-
Observation: A color change (often to yellow or orange) indicates the formation of the lithiated species.
-
Timing: Stir for exactly 30 minutes at
. Do not over-stir, as the lithiated species can degrade.
-
-
Electrophile Trapping: Add Triisopropyl borate dropwise. The reaction may warm slightly; ensure it stays below
. -
Warming: Allow the reaction to stir at
for 1 hour, then slowly warm to room temperature (RT) over 2 hours. -
Hydrolysis & Isolation:
-
Cool the mixture to
. -
Add 1N HCl dropwise until pH reaches ~3–4. Stir for 30 minutes to hydrolyze the boronate ester to the acid.
-
Self-Validating Step: Monitor TLC.[1] The non-polar ester spot should disappear, replaced by a baseline spot (boronic acid).
-
Adjust pH back to ~5–6 using 1N NaOH. The free boronic acid often precipitates at this isoelectric-like point.
-
Extract with EtOAc (x3), dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Recrystallization from Acetonitrile/Water or Et₂O/Hexanes is preferred over silica chromatography, which can cause decomposition.
-
Method B: Palladium-Catalyzed Miyaura Borylation
Objective: Synthesis of 2,4-dimethoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. Rationale: Ideal for late-stage functionalization or when cryogenic equipment is unavailable. The pinacol ester is significantly more stable to handling than the free acid.
Reagents & Equipment
-
Substrate: 5-Iodo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 equiv) -
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol
-
Degassing: Charge a reaction vial with 1,4-dioxane and sparge with nitrogen for 20 minutes. Oxygen is the enemy of Pd(0) cycles.
-
Assembly: Add Substrate,
, KOAc, and Pd catalyst to the vial.-
Expert Insight: KOAc is critical. Stronger bases (like carbonates) can promote competitive Suzuki coupling of the product with the starting material (homocoupling).
-
-
Reaction: Seal the vial and heat to
for 4–12 hours.-
Monitoring: Check HPLC/LC-MS. Look for the mass of the product (M+H).
-
Troubleshooting - Dehalogenation: If you observe the mass of the de-iodinated starting material (replacement of I with H), reduce the temperature to
and increase catalyst loading slightly. This side reaction is common in electron-deficient systems.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove palladium black.
-
Dilute with EtOAc and wash with water and brine.
-
Concentrate the organic layer.[1]
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The pinacol ester is stable on silica.
Quality Control & Stability
Storage:
-
Free Acid (Method A): Store at
. Prone to dehydration (forming boroxines) and protodeboronation. Use immediately for Suzuki couplings if possible. -
Pinacol Ester (Method B): Stable at RT for weeks, indefinitely at
.
Analytical Validation:
-
¹H NMR (DMSO-d₆):
-
Substrate: Distinct singlet for C6-Methyl (~2.3 ppm) and two singlets for OMe (~3.9 ppm).
-
Product (Acid): Appearance of broad -B(OH)₂ singlets around 8.0–9.0 ppm (D₂O exchangeable).
-
Product (Ester): Appearance of large singlet (12H) at ~1.3 ppm for pinacol methyls.
-
Troubleshooting Guide
Caption: Diagnostic flow for common synthetic failures.
References
-
Tyrrell, E., & Brookes, P. (2004). The synthesis and applications of heterocyclic boronic acids. Synthesis, 2004(4), 469-483. Link
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995).[3] Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters.[3] The Journal of Organic Chemistry, 60(23), 7508-7510.[3] Link
-
Sigma-Aldrich. (n.d.).[4] 2,4-Dimethoxy-5-pyrimidinylboronic acid Product Sheet. Link
-
BenchChem. (2025).[5] Application Notes: 2,4-Dimethoxypyrimidine-5-boronic Acid in Materials Science. Link
Sources
Application Notes and Protocols for the Lithiation and Trapping of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Application Notes and Protocols for the Lithiation and Trapping of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of 5-substituted-2,4-dimethoxy-6-methylpyrimidines through the lithiation of 5-iodo-2,4-dimethoxy-6-methylpyrimidine and subsequent trapping with various electrophiles. The protocol details a robust and efficient halogen-lithium exchange reaction, a cornerstone of modern synthetic organic chemistry for the functionalization of heterocyclic scaffolds. This application note is designed to equip researchers with the necessary theoretical understanding and practical knowledge to successfully implement this methodology, paving the way for the development of novel pyrimidine-based compounds with potential applications in medicinal chemistry and drug discovery.
Introduction: The Strategic Importance of Pyrimidine Functionalization
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1] The ability to selectively introduce a wide range of functional groups at specific positions on the pyrimidine ring is therefore of paramount importance for the generation of new chemical entities with tailored pharmacological profiles.
The subject of this guide, 5-iodo-2,4-dimethoxy-6-methylpyrimidine, is a versatile building block for the synthesis of 5-substituted pyrimidine derivatives. The presence of the iodine atom at the 5-position provides a handle for facile metal-halogen exchange, leading to the formation of a highly reactive 5-pyrimidyllithium species. This nucleophilic intermediate can then be intercepted by a diverse array of electrophiles, allowing for the construction of a carbon-carbon or carbon-heteroatom bond at the 5-position.
The two methoxy groups at the 2- and 4-positions, in addition to influencing the electronic properties of the ring, can also act as directing groups in metalation reactions. However, the kinetic preference for halogen-lithium exchange over direct deprotonation (directed ortho-metalation) at the 5-position makes the former the overwhelmingly favored and more efficient pathway when an iodo-substituent is present. This high regioselectivity is a key advantage of this synthetic strategy.
This document will provide a detailed, step-by-step protocol for the lithiation of 5-iodo-2,4-dimethoxy-6-methylpyrimidine and its subsequent trapping with a representative electrophile. We will also discuss the underlying chemical principles, safety considerations, and potential scope of this powerful synthetic transformation.
Reaction Mechanism and Rationale
The core of this synthetic method is the halogen-lithium exchange reaction . This is a well-established organometallic transformation that is particularly rapid for aryl and heteroaryl iodides.[2][3] The reaction proceeds via the interaction of an organolithium reagent, typically n-butyllithium (n-BuLi), with the iodo-substituted pyrimidine.
The Halogen-Lithium Exchange
The generally accepted mechanism involves the formation of an "ate" complex, where the lithium atom of the organolithium reagent coordinates to the iodine atom of the pyrimidine. This is followed by a rapid, concerted, or stepwise process that results in the exchange of the iodine atom for the lithium atom, generating the desired 5-lithiopyrimidine and butyl iodide as a byproduct.
Choice of Reagents and Conditions: A Scientific Justification
-
Organolithium Reagent : n-Butyllithium is the reagent of choice for this transformation due to its high reactivity and commercial availability. While other organolithiums like sec-butyllithium or tert-butyllithium can also be used, n-BuLi provides a good balance of reactivity and handling safety for this application.[2]
-
Solvent : Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its ability to solvate the organolithium species and the resulting lithiated intermediate is crucial for the reaction to proceed efficiently.[4]
-
Temperature : The reaction is conducted at cryogenic temperatures, typically -78 °C (a dry ice/acetone bath). This is critical for several reasons:
-
It prevents side reactions, such as the reaction of n-BuLi with the solvent (THF).[2]
-
It ensures the stability of the highly reactive 5-lithiopyrimidine intermediate.
-
It allows for controlled addition of the electrophile.
-
-
Inert Atmosphere : Organolithium reagents are pyrophoric and react violently with air and moisture.[5][6] Therefore, the entire procedure must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Disclaimer: This protocol is intended for use by trained chemists in a well-equipped laboratory. All necessary safety precautions should be taken.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 5-Iodo-2,4-dimethoxy-6-methylpyrimidine | >98% purity |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm water, inhibitor-free |
| Electrophile (e.g., N,N-dimethylformamide, DMF) | Anhydrous, >99.8% purity |
| Diethyl ether (anhydrous) | ACS grade |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade |
| Saturated aqueous sodium chloride (brine) | Reagent grade |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade |
| Schlenk flask or flame-dried round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Syringes and needles | For transfer of air-sensitive reagents |
| Low-temperature thermometer | |
| Dry ice/acetone bath | For maintaining -78 °C |
| Argon or Nitrogen gas supply with manifold | For maintaining an inert atmosphere |
| Rotary evaporator | For solvent removal |
| Thin-layer chromatography (TLC) plates | Silica gel coated |
| Column chromatography supplies | Silica gel, appropriate solvents |
Step-by-Step Protocol for the Synthesis of 5-Formyl-2,4-dimethoxy-6-methylpyrimidine
This protocol details the trapping of the lithiated intermediate with N,N-dimethylformamide (DMF) to yield the corresponding aldehyde.
-
Preparation of the Reaction Vessel:
-
Take a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Flame-dry the flask under a stream of inert gas and allow it to cool to room temperature.
-
-
Addition of Starting Material:
-
Under a positive pressure of inert gas, add 5-iodo-2,4-dimethoxy-6-methylpyrimidine (1.0 g, 3.57 mmol) to the flask.
-
Add anhydrous THF (20 mL) via syringe. Stir the mixture until the starting material is fully dissolved.
-
-
Cooling:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (2.5 M in hexanes, 1.57 mL, 3.93 mmol, 1.1 equivalents) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes. The formation of the 5-lithiopyrimidine is typically rapid.
-
-
Electrophilic Trapping:
-
In a separate flame-dried flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF) (0.41 mL, 5.36 mmol, 1.5 equivalents) in anhydrous THF (5 mL).
-
Slowly add the DMF solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
-
Warming and Quenching:
-
Remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
-
Extraction and Workup:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-formyl-2,4-dimethoxy-6-methylpyrimidine.
-
Scope of Electrophiles
The generated 5-lithiopyrimidine is a versatile nucleophile that can react with a wide range of electrophiles. The table below provides a non-exhaustive list of potential electrophiles and the corresponding products.
| Electrophile | Product Functional Group |
| Aldehydes (e.g., benzaldehyde) | Secondary alcohol |
| Ketones (e.g., acetone) | Tertiary alcohol |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Alkyl halides (e.g., methyl iodide) | Alkylated pyrimidine |
| Disulfides (e.g., dimethyl disulfide) | Thioether |
| Chlorotrimethylsilane (TMSCl) | Silylated pyrimidine |
| Iodine (I₂) | Iodo-pyrimidine (starting material regeneration) |
Safety and Handling
-
Organolithium Reagents : n-Butyllithium is pyrophoric and will ignite on contact with air. It also reacts violently with water. Always handle n-BuLi in a well-ventilated fume hood under an inert atmosphere. Use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[5][6]
-
Cryogenic Temperatures : The use of a dry ice/acetone bath requires caution. Wear cryogenic gloves when handling dry ice.
-
Quenching : The quenching of any remaining organolithium reagent is exothermic. Perform the quench slowly and with adequate cooling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete lithiation due to wet glassware or solvents. | Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. |
| Decomposition of the organolithium reagent. | Titrate the n-BuLi solution before use to determine its exact concentration. | |
| Ineffective trapping of the lithiated intermediate. | Ensure the electrophile is pure and anhydrous. Consider using a slight excess of the electrophile. | |
| Formation of multiple byproducts | Reaction temperature was too high. | Maintain the reaction temperature at or below -70 °C during the addition of n-BuLi and the electrophile. |
| Presence of oxygen in the reaction atmosphere. | Ensure a positive pressure of a high-purity inert gas is maintained throughout the reaction. |
Conclusion
The halogen-lithium exchange of 5-iodo-2,4-dimethoxy-6-methylpyrimidine provides a highly efficient and regioselective method for the synthesis of a diverse range of 5-substituted pyrimidine derivatives. This protocol offers a reliable and scalable approach for researchers in drug discovery and synthetic organic chemistry. By understanding the underlying principles and adhering to the detailed experimental procedures and safety precautions outlined in this guide, scientists can effectively utilize this powerful transformation to generate novel and valuable chemical entities.
References
-
Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329. [Link]
- An, G. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions.
- Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
- Cheldavi, F., et al. (2024). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions.
- Wada, A., et al. (1987). Synthesis of 5-Substituted Pyrimidines through ortho-Directed Lithiation Reactions. Heterocycles, 26(3), 647-650.
-
Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric... Organic Syntheses. Retrieved from [Link]
- Comins, D. L., & Schilling, S. (1993). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Heterocycles, 36(11), 2415-2426.
- Wada, A., et al. (1987). Synthesis of 5-substituted pyrimidines through directed lithiation reactions. HETEROCYCLES, 26(3), 647.
- Siegel, D. (n.d.). lithium halogen exchange #1 revised. University of Wisconsin.
- Lavoie, E. R., & Anderson, D. R. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54648.
- Sciencemadness.org. (2017).
-
Organic Reactions. (n.d.). Lithiation / Iodination. Common Organic Chemistry. Retrieved from [Link]
- Kitamura, M., et al. (2013). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 18(11), 13648-13660.
- Wei, C., & Reich, H. J. (2006). The Lithium–Halogen Exchange Reaction in Process Chemistry. Handbook of Grignard Reagents, 255-284.
- Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. Organic letters, 16(3), 856–859.
- Amar Equipment. (n.d.). Lithiation in Flow: n-Butyl Lithiation and electrophile addition. Amar Equipment.
- Fjellstad, B. U., et al. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 28(2), 932.
- Huang, J., et al. (2009). Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. Organic & Biomolecular Chemistry, 7(1), 133-142.
Sources
- 1. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Notes & Optimization
preventing deiodination side reactions in palladium catalysis
preventing deiodination side reactions in palladium catalysis
Ticket: Preventing Deiodination (Hydrodeiodination) Side Reactions
Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist
Diagnostic & Triage
Is this actually deiodination? Before altering your protocol, confirm the identity of the byproduct. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, etc.), the aryl iodide (Ar-I) is highly reactive. If the catalytic cycle stalls, the activated Palladium intermediate often scavenges a hydride, resulting in the reduced arene (Ar-H).
Use this decision tree to diagnose your reaction mixture:
Figure 1: Diagnostic flowchart to distinguish hydrodeiodination from other common side reactions.
The Knowledge Base (FAQs)
Q1: Why does deiodination happen specifically with Aryl Iodides?
A: It is a consequence of the "Reactivity-Stability Trade-off." Aryl iodides undergo Oxidative Addition (OA) to Pd(0) extremely fast—often faster than the subsequent steps (Transmetallation or Amine Coordination) can consume the intermediate.
-
The Trap: This creates a high standing concentration of the electrophilic [L_nPd(Ar)(I)] intermediate.
-
The Failure Mode: If the nucleophile (boronic acid/amine) is sterically hindered or has low solubility, the Pd-complex waits. During this "wait time," it can undergo
-Hydride Elimination from the solvent (e.g., isopropanol) or ligands, forming a Pd-Hydride species which rapidly eliminates Ar-H.
Q2: Where is the Hydrogen coming from?
A: The "Hydride Source" is usually one of three culprits in your flask:
-
Alcohol Solvents: Primary/Secondary alcohols (MeOH, EtOH, iPrOH) are excellent hydride donors via
-elimination. -
Amine Substrates: In Buchwald-Hartwig couplings, amines with
-hydrogens can reduce the catalyst.[1] -
Trace Water + CO: If using carbonates, trace water can facilitate a Water-Gas Shift-type mechanism, generating Pd-H.
Troubleshooting Guide: The "Fixes"
If you have confirmed Ar-H formation, apply these modifications in the order listed.
Strategy A: Solvent & Base Engineering
Goal: Remove the hydride source.
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Why? |
| Solvent | Ethanol, Isopropanol, Methanol | Toluene, Dioxane, DMF, or 2-MeTHF | Removes the source of |
| Base | Alkoxides (NaOEt, NaOiPr) | Inorganic Carbonates (Cs₂CO₃) or Phosphates (K₃PO₄) | Alkoxides are strong reducing agents that promote hydride formation; phosphates are non-reducing. |
| Water | Uncontrolled / "Wet" solvents | Strictly Anhydrous | Prevents protonolysis of the Pd-Ar bond (Protodeiodination). |
Strategy B: Ligand Selection
Goal: Speed up the productive cycle (Reductive Elimination) so it outcompetes the side reaction.
Use Bulky, Electron-Rich Phosphines .[2] These ligands facilitate the difficult reductive elimination step, minimizing the lifetime of the vulnerable Pd-intermediate.
-
For Suzuki Coupling: Switch to XPhos or SPhos .
-
For Buchwald-Hartwig: Switch to RuPhos or BrettPhos .
-
Why? These "Buchwald Ligands" create a steric pocket that destabilizes the intermediate, forcing the desired C-C or C-N bond formation to happen faster than the background reduction.
Strategy C: Catalyst Activation (The "Precatalyst" Approach)
Goal: Skip the induction period. Traditional Pd(II) sources (like Pd(OAc)₂) require reduction to Pd(0) to start the cycle. This reduction often consumes your substrate or solvent, generating hydrides before the reaction even starts.
-
Solution: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These generate the active Pd(0) species immediately upon heating, without requiring a "sacrificial" reductant.
Visualizing the Competition
Understanding the kinetic competition is vital. You must make the green path (Product) faster than the red path (Side Reaction).
Figure 2: Kinetic competition between productive cross-coupling (Green) and hydrodeiodination (Red).
Validated Protocol: The "Deiodination-Resistant" Suzuki Coupling
Use this protocol when standard conditions yield >10% Ar-H byproduct.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 mol%) — Crucial for fast initiation.
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene:Water (10:1 ratio) — Minimizes proton sources while dissolving inorganic base.
Step-by-Step:
-
Charge Solids: Add Aryl Iodide, Boronic Acid, K₃PO₄, and XPhos Pd G4 to a reaction vial equipped with a stir bar.
-
Evacuate: Seal the vial. Evacuate and backfill with Argon (x3). Oxygen promotes homocoupling, which confuses the diagnosis.
-
Solvent Addition: Add degassed Toluene and degassed Water via syringe.
-
Note: If the substrate is water-sensitive, switch to anhydrous 1,4-Dioxane and use Cs₂CO₃.
-
-
Temperature Ramp: Place in a pre-heated block at 80°C .
-
Why? A rapid temperature ramp helps the active catalyst form and immediately engage the transmetallation cycle, rather than lingering at intermediate temperatures where side reactions often occur.
-
-
Monitoring: Check LCMS at 1 hour. If Ar-I remains but Ar-H is low, add more Boronic Acid (not catalyst).
References
-
BenchChem. (2025).[2] How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from
-
Navarro, O., et al. (2004).[3] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry. Retrieved from
-
Buchwald, S. L., & Hartwig, J. F. (Various).[4] Buchwald–Hartwig amination: Ligand Effects and Mechanisms. Retrieved from
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
Sources
Technical Support Center: Purification of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Technical Support Center: Purification of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Diagnostic & Triage: What is your mixture telling you?
Before initiating a purification protocol, compare your crude mixture against these diagnostic indicators. The physical state of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine (IDMP) is a direct reflection of specific impurity profiles.
| Observation | Likely Diagnosis | Recommended Action |
| Purple/Violet Solid | Free Iodine ( | STOP. Do not recrystallize yet. Proceed to Module A (Chemical Scavenging) . |
| Orange/Brown Oil | Oxidative degradation or solvent occlusion. | Common in methoxy-pyrimidines. Proceed to Module B (Recrystallization) with "Oiling Out" prevention. |
| White/Pale Yellow Solid | High purity crude (>95%). | Proceed to Module B for final polish or Module C for analytical standard prep. |
| Melting Point < 68°C | Significant contamination (Eutectic depression). | The pure compound melts at 71–75°C [1][3].[1] If <68°C, perform Module C (Chromatography) . |
Decision Matrix & Workflow
The following logic gate determines the most efficient purification route based on your current crude status.
Figure 1: Decision matrix for selecting the appropriate purification module based on crude impurity profile.
Module A: Chemical Scavenging (Iodine Removal)
Issue: The synthesis of IDMP (often via N-Iodosuccinimide or
Protocol:
-
Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Prepare a 10% w/v Sodium Thiosulfate (
) aqueous solution. -
Wash the organic layer twice with the thiosulfate solution.
-
Wash once with brine, dry over
, and concentrate in vacuo.
Module B: Recrystallization (The "Oiling Out" Fix)
Target Audience: Researchers with >2g of crude material.[6] The Challenge: IDMP has a low melting point (71–75°C) [1]. Methoxy-pyrimidines are notorious for "oiling out" (separating as a liquid droplet rather than a crystal) if cooled too quickly or if the solvent polarity is mismatched.
Optimal Solvent System: Ethanol (Solvent) / Water (Anti-solvent).
Step-by-Step Protocol:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute Ethanol dropwise while heating to 50°C (do not boil violently, as MP is low). Use the minimum amount required to dissolve.[2][3]
-
Filtration: If insoluble particulates remain (likely succinimide or inorganic salts), perform a hot filtration.
-
The Anti-Solvent Addition:
-
The Critical Step (Seeding):
-
If available, add a single seed crystal of pure IDMP.
-
If no seed is available, scratch the inner glass wall with a glass rod.
-
-
Controlled Cooling:
-
Wrap the flask in a towel to ensure slow cooling to room temperature (20–25°C) over 2 hours.
-
Troubleshooting: If oil droplets form, reheat until dissolved and add slightly more Ethanol, then cool slower.
-
Once at room temperature, move to a fridge (4°C) for 1 hour.
-
-
Collection: Filter the white needles/plates and wash with cold 20% Ethanol/Water.
Module C: Flash Chromatography (High Purity)
Target Audience: Users with oily crude or requiring >99% purity for analytical standards. Risk Warning: Methoxy groups on pyrimidines are acid-sensitive. Standard silica gel is slightly acidic and can hydrolyze the methoxy groups to uracil derivatives (2,4-dihydroxy) [5].
Column Conditions:
-
Stationary Phase: Silica Gel (230-400 mesh). Pre-treat silica with 1% Triethylamine (TEA) in Hexane to neutralize acidity.
-
Mobile Phase: Hexane : Ethyl Acetate gradient.
-
Start: 95:5 (Hex:EtOAc)
-
End: 80:20 (Hex:EtOAc)
-
-
Loading: Dissolve crude in minimum Dichloromethane (DCM) or adsorb onto Celite (dry load) if the crude is very oily.
Expected Elution Order (Generic for Halopyrimidines):
-
Front: Non-polar impurities (hydrocarbons).
-
Target (IDMP): The Iodine atom increases lipophilicity compared to the non-iodinated precursor, but the difference is subtle.
-
Tail: Unreacted 2,4-dimethoxy-6-methylpyrimidine (more polar due to lack of heavy halogen shielding).
-
Late Elution: Succinimide (very polar) or hydrolyzed uracil byproducts.
Frequently Asked Questions (FAQ)
Q1: My product turned green after sitting on the bench. Is it ruined? A: The green color indicates photo-degradation releasing trace iodine. IDMP is light-sensitive [1].[8]
-
Fix: If the bulk is solid, wash with cold hexanes. If oily, repeat Module A (Thiosulfate wash).
-
Prevention:[3][4] Store in amber vials under Argon/Nitrogen at <15°C.
Q2: Can I use Acetone/Hexane for recrystallization? A: Yes, but it is riskier. Acetone evaporates very fast, which cools the surface rapidly, often causing a "skin" or oil to form. Ethanol/Water is more robust for low-melting solids like IDMP because water has a high heat capacity, buffering the cooling rate.
Q3: The NMR shows a split peak for the methyl group. Is this an isomer?
A: Unlikely. Check your solvent.[2][3][5][7][9] In
References
-
Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 5-Iodo-2,4-dimethoxypyrimidine. Retrieved from
-
Thermo Scientific Chemicals. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine, 98%. Retrieved from
-
ChemicalBook. (2025). 5-Iodo-2,4-dimethoxypyrimidine Properties and Safety. Retrieved from
-
BenchChem. (2025).[2] Technical Support: Purification of Pyrimidine Derivatives. Retrieved from
-
ARkat USA. (2005). Solid phase synthesis of 5,6-disubstituted pyrimidinone derivatives. (Discusses acid sensitivity of methoxy-pyrimidines). Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
solving solubility issues of iodopyrimidines in aqueous coupling
solving solubility issues of iodopyrimidines in aqueous coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for resolving solubility challenges encountered with iodopyrimidines in aqueous coupling reactions, such as the Suzuki-Miyaura coupling. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Iodopyrimidine Solubility
Iodopyrimidines are invaluable building blocks in medicinal chemistry and materials science. The drive towards "green chemistry" has popularized the use of aqueous media for cross-coupling reactions, offering benefits in safety and environmental impact.[1][2] However, the hydrophobic nature of many iodopyrimidine scaffolds presents a significant solubility hurdle in these systems. This guide will walk you through systematic approaches to overcome this critical challenge, ensuring robust and reproducible reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My iodopyrimidine starting material is not dissolving in my aqueous reaction mixture. What is the primary cause and my first step?
A1: This is the most common issue. The inherent low polarity of the pyrimidine ring, often compounded by other lipophilic substituents, leads to poor solubility in water. While water is beneficial for the coupling mechanism itself—for instance, by increasing the concentration of hydrophilic boronate species in Suzuki couplings—the organic substrate must have sufficient access to the aqueous phase where the catalyst and base are active.[3]
Your first and most straightforward approach is the introduction of an organic co-solvent. The goal is to create a single, homogeneous phase at your reaction temperature, ensuring all reactants can interact effectively.
Causality: The co-solvent modulates the overall polarity of the reaction medium. By reducing the high polarity of water, it creates a more favorable environment for the non-polar iodopyrimidine to dissolve. Many palladium catalysts and their ligands also have better solubility in mixed organic-aqueous systems.[4]
Actionable Advice:
-
Start with a Common Co-solvent: Begin by screening common water-miscible solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethoxyethane (DME).[5][6]
-
Optimize the Ratio: The ratio of the organic co-solvent to water is critical. A good starting point is a 2:1 or 1:1 v/v ratio of organic solvent to water.[3] In some cases, even a small amount of water in a primarily organic system can significantly improve yields.[3]
-
Observe Phase Behavior: Before heating, ensure the mixture is a single phase or can become one at the target reaction temperature. A biphasic system at the reaction temperature will likely lead to poor and inconsistent results unless you are intentionally using strategies for two-phase reactions (see Q4).
Q2: How do I select the best co-solvent system for my specific iodopyrimidine?
A2: A systematic screening process is the most reliable method. The ideal co-solvent not only dissolves your starting material but is also compatible with your catalyst, base, and does not promote side reactions.
Causality: Different solvents can influence the catalytic cycle in various ways. For instance, the solvent's ability to coordinate with the palladium center can affect catalyst activity and stability. The dielectric constant of the solvent mixture can also impact reaction rates, particularly when using microwave irradiation.[1][3]
Troubleshooting Protocol: Co-Solvent Screening A structured approach to screening will save time and resources. Below is a table summarizing common choices and a protocol for parallel screening.
| Co-Solvent | Typical Ratio (org:H₂O) | Key Characteristics & Considerations |
| 1,4-Dioxane | 2:1 to 4:1 | Excellent solubilizing power for a wide range of organics. Often a top performer.[6] |
| Tetrahydrofuran (THF) | 1:1 to 3:1 | Good general-purpose solvent. Can sometimes lead to catalyst deactivation at high temps.[5] |
| Dimethoxyethane (DME) | 3:1 to 5:1 | Higher boiling point than THF, suitable for reactions requiring more heat.[5] |
| Acetonitrile (MeCN) | Varies | More polar; may be less effective for very non-polar substrates but is useful in Heck couplings.[7] |
| Ethanol (EtOH) | Varies | A greener solvent option, but its protic nature can sometimes interfere with the catalyst. |
dot
Caption: Workflow for systematic co-solvent screening.
Q3: Can adjusting the pH or changing the base improve the solubility of my iodopyrimidine?
A3: Yes, this is a critical and often overlooked parameter. The solubility of many heterocyclic compounds, including pyrimidines, can be highly pH-dependent.[8][9] The base you add for the coupling reaction (e.g., K₂CO₃, NaHCO₃) directly controls the pH of the aqueous phase.
Causality: Pyrimidine rings contain basic nitrogen atoms. At low pH, these nitrogens can become protonated, forming a cationic species that is significantly more soluble in water than the neutral form. Conversely, if your pyrimidine has an acidic proton (e.g., on an amino or hydroxyl substituent), a higher pH will deprotonate it, forming an anionic species that is also more water-soluble.[8][10] The key is to find a pH that enhances solubility without negatively impacting the stability of your reactants or the efficacy of the catalytic cycle.
Actionable Advice:
-
Consider the pKa: If the pKa of your iodopyrimidine is known, you can predict how its solubility will change with pH. For weak acids, solubility increases as the pH rises above the pKa.[8][11]
-
Base Selection Matters:
-
Beware of Side Reactions: Extremely high or low pH can lead to decomposition of your starting material or product. For example, some functional groups are sensitive to hydrolysis under strongly basic conditions. Always run a small-scale test reaction and monitor for byproduct formation via LC-MS.
Q4: Co-solvents and pH adjustments are insufficient. What advanced strategies can I employ?
A4: When conventional methods fail, especially with highly lipophilic iodopyrimidines, you can turn to techniques designed to manage biphasic or pseudo-biphasic systems: Phase Transfer Catalysis and Micellar Catalysis.
1. Phase Transfer Catalysis (PTC)
This method is ideal for true two-phase systems (e.g., Toluene/Water) where the iodopyrimidine and catalyst reside in the organic phase and the inorganic base is in the aqueous phase. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a shuttle.[12]
Causality: The lipophilic cation of the PTC pairs with the base's anion (e.g., carbonate) and transports it into the organic phase. This allows the catalytic cycle, which requires the base, to proceed in the organic phase where the iodopyrimidine is soluble. This approach can lead to a remarkable enhancement in reaction rates by shifting the dominant transmetalation pathway.[13][14]
dot
Caption: Role of a Phase Transfer Catalyst (PTC).
2. Micellar Catalysis
This is a powerful green chemistry technique that uses surfactants in water to create nanometer-sized aggregates called micelles.[15] These micelles have a hydrophobic core and a hydrophilic exterior.
Causality: The hydrophobic iodopyrimidine partitions into the lipophilic core of the micelle, effectively creating a highly concentrated "nanoreactor".[2][16] This brings the substrate into close proximity with the catalyst, which also localizes in the micelle, dramatically increasing the reaction rate without the need for any organic co-solvent.[16] Surfactants like TPGS-750-M have been specifically designed for this purpose.[2]
dot
Caption: Iodopyrimidine sequestered in a micelle core.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Co-Solvent
This protocol is a starting point for the coupling of an iodopyrimidine with an arylboronic acid using a standard co-solvent system.[17]
-
Preparation: To a flame-dried reaction vial, add the iodopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 2:1 v/v) via syringe. The total solvent volume should be sufficient to create a concentration of ~0.1 M with respect to the iodopyrimidine.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling Using a Phase Transfer Catalyst (PTC)
This protocol is adapted for biphasic conditions where the iodopyrimidine has very poor aqueous solubility.[12]
-
Preparation: To a reaction vial, add the iodopyrimidine (1.0 equiv.), arylboronic acid (1.5 equiv.), Na₂CO₃ (2.0 equiv.), and tetrabutylammonium bromide (TBAB, 10 mol%).
-
Catalyst Addition: Add the palladium catalyst (e.g., [PdCl₂(dppf)], 3 mol%).
-
Solvent Addition: Add the two-phase solvent system (e.g., toluene and water, 1:1 v/v).
-
Reaction: Seal the vial and heat the mixture to 90-110 °C with very vigorous stirring to ensure adequate mixing of the two phases. Monitor by TLC or LC-MS.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1, separating the organic layer during the workup.
References
-
Štefane, B., & Požgan, F. (2019). Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. Available from: [Link]
-
Derasp, J. S., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications. Available from: [Link]
-
Wani, M. M., & Bhat, B. A. (2025). Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. RSC Advances. Available from: [Link]
-
Agrofoglio, L. A., et al. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Frontiers in Chemistry. Available from: [Link]
-
Lipshutz Group. (n.d.). Surfactant Assemblies as Nanoreactors for Organic Transformations. University of California, Santa Barbara. Available from: [Link]
-
Shi, Y., et al. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. ResearchGate. Available from: [Link]
-
Fouconnier, B., et al. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2019). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. ResearchGate. Available from: [Link]
-
Fouconnier, B., et al. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Available from: [Link]
-
Zsoldos, S., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. Available from: [Link]
-
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available from: [Link]
-
Ansari, T. N., et al. (2023). Palladium-catalyzed micellar cross-couplings: An outlook. Coordination Chemistry Reviews. Available from: [Link]
-
Savjani, K. T., et al. (2013). Technologies to Counter Poor Solubility Issues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Zsoldos, S., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. Available from: [Link]
-
Ohta, S., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. MDPI. Available from: [Link]
-
Ismalaj, E. (2016). Organic Chemistry in Aqueous Surfactant Media: Batch and Flow Technologies. UCSB Electronic Theses and Dissertations. Available from: [Link]
-
MWI Animal Health. (2018). pH and the Solubility of Antimicrobials in Drinking Water. MWI Animal Health. Available from: [Link]
-
Rivera-Fuentes, P., et al. (2013). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. Available from: [Link]
-
Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. ResearchGate. Available from: [Link]
-
Geri, J. B., et al. (2021). Buildup and Consumption of Species in Emulsion Droplets during Aqueous Suzuki Coupling Correlate with Yield. ChemRxiv. Available from: [Link]
-
Johnson, N., et al. (2025). Influence of Pd speciation and support interactions for Suzuki reactions. Applied Catalysis A: General. Available from: [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available from: [Link]
-
Contag, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids. Available from: [Link]
-
Lipshutz, B. H., et al. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters. Available from: [Link]
-
Ye, M., et al. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ResearchGate. Available from: [Link]
-
Kim, D., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link]
-
Alam, M. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]
-
Pawar, P., et al. (2015). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available from: [Link]
-
Németh, B., et al. (2021). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. RSC Advances. Available from: [Link]
-
Kumar, S., & Bhargava, D. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Kumar, D., & Sil, D. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]
-
Martsinkevych, V., et al. (2021). Evaluation of Poorly Soluble Drugs' Dissolution Rate by Laser Scattering in Different Water Isotopologues. MDPI. Available from: [Link]
-
Frost, B. J. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. MDPI. Available from: [Link]
-
Németh, B., et al. (2021). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. RSC Advances. Available from: [Link]
Sources
- 1. Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. proprogressio.hu [proprogressio.hu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. ajdhs.com [ajdhs.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02664D [pubs.rsc.org]
- 16. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Technical Support Center: Purification of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Executive Summary: The Physicochemical Challenge
Recrystallizing 5-Iodo-2,4-dimethoxy-6-methylpyrimidine presents a specific thermodynamic challenge: Low Melting Point Oiling.
-
Melting Point (MP): ~68–75 °C [1][2].
-
Solubility Profile: Lipophilic pyrimidine core with halogen/methoxy substituents. High solubility in chlorinated solvents (DCM, Chloroform) and esters; moderate-to-low solubility in aliphatic hydrocarbons and cold alcohols.
Critical Warning: Because the melting point (~71°C) is lower than the boiling point of many common recrystallization solvents (e.g., Ethanol @ 78°C, Water @ 100°C, Toluene @ 110°C), traditional "heat-to-reflux" recrystallization frequently results in the compound melting into an immiscible oil ("oiling out") rather than dissolving. Once oiled out, impurity rejection is compromised.
This guide prioritizes Anti-Solvent Precipitation (Diffusion Method) and Low-Temperature Crystallization over standard high-heat methods.
Part 1: Solvent Selection Matrix
The choice of solvent must balance polarity to solubilize the pyrimidine ring while rejecting the non-polar iodine/methyl substituents at lower temperatures.
Table 1: Recommended Solvent Systems
| Method | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Protocol Suitability | Risk Factor |
| A (Preferred) | Dichloromethane (DCM) | Hexanes or Petroleum Ether | High Purity / Low Thermal Stress. Best for avoiding oiling out. Based on structural analogs [3]. | Low |
| B (Alternative) | Methanol (MeOH) | Water (dropwise) | Scale-Up. Good for removing inorganic salts. Requires strict temp control (<50°C). | Medium |
| C (Traditional) | Ethanol (EtOH) | None (Single Solvent) | General Purpose. Only if crude is >90% pure. High risk of oiling if heated >70°C. | High |
| D (Cleanup) | Ethyl Acetate | Hexanes | Flash Crystallization. Fast, but may trap impurities. | Medium |
Part 2: Detailed Experimental Protocols
Protocol A: The "Cold-Diffusion" Method (DCM/Hexane)
Recommended for maximum purity and preventing oiling out.
Mechanism: This method relies on the high solubility of the pyrimidine in DCM and its insolubility in Hexanes. By keeping the temperature low, we prevent the crystal lattice from collapsing into an oil.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add Dichloromethane (DCM) at Room Temperature (20–25°C) in small portions. Swirl until the solid just dissolves.
-
Note: Do not heat. If insoluble particulates remain (e.g., inorganic salts from iodination), filter the solution through a celite pad or sintered glass funnel.
-
-
Concentration (Optional): If excess DCM was used, gently evaporate under a stream of nitrogen until the solution is slightly viscous but no solid has crashed out.
-
The Anti-Solvent Addition: While stirring rapidly, add Hexanes (or Petroleum Ether 40-60) dropwise.
-
Visual Cue: Stop adding hexane when a persistent cloudiness (turbidity) appears and does not disappear upon swirling.
-
-
Crystallization: Add 1-2 drops of DCM to clear the cloudiness. Cover the flask tightly with foil/parafilm to prevent DCM evaporation.
-
Thermal Gradient: Place the flask in the refrigerator (4°C) for 4–12 hours.
-
Why? Slow cooling promotes the growth of defined prisms rather than amorphous powder.
-
-
Harvest: Filter the crystals using vacuum filtration. Wash with cold Hexane.
Protocol B: The "Sub-Boiling" Alcohol Method
Suitable for removing polar impurities (e.g., succinimide residues).
-
Setup: Use a water bath set to 60°C (Do NOT use a direct hot plate; do NOT exceed 65°C).
-
Slurry: Suspend crude solid in a minimum amount of Methanol .
-
Heating: Warm the slurry in the bath. If it does not dissolve, add Methanol dropwise.
-
Critical: If the solid melts into oily droplets at the bottom, STOP . You have exceeded the MP. Switch to Protocol A.
-
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (30 mins), then transfer to an ice bath (0°C).
Part 3: Troubleshooting & FAQs
Q1: The compound turned into a yellow/brown oil at the bottom of the flask. What happened?
Diagnosis: "Oiling Out."[1][2] Cause: The temperature of your solvent exceeded the melting point of the solid (~71°C) before the solid could dissolve, or the solution was too concentrated. Fix:
-
Add more solvent (DCM or Methanol) to the oil while stirring vigorously to redissolve it.
-
Once redissolved, do not heat again.
-
Add a seed crystal if available.[2]
-
Switch to the DCM/Hexane system (Protocol A) which operates at room temperature.
Q2: My crystals are colored (yellow/orange), but the product should be white.
Diagnosis: Iodine/Iodonium impurities. Cause: Free iodine or unreacted N-iodosuccinimide (NIS) often co-crystallizes. Fix:
-
Dissolve the crude in DCM.
-
Wash the organic layer with 10% aqueous Sodium Thiosulfate (
). This reduces colored to colorless iodide. -
Dry over
, evaporate, and then recrystallize.
Q3: I have low recovery yield (<50%).
Diagnosis: Product is too soluble in the mother liquor. Cause: Too much solvent was used, or the "Anti-Solvent" ratio was too low. Fix:
-
Take the filtrate (mother liquor).
-
Evaporate it to dryness.
-
Recrystallize the residue again using less solvent.[3]
-
Ensure you cool the flask to 0°C (or -20°C) before filtering to force precipitation.
Part 4: Decision Logic Visualization
The following diagram illustrates the logical flow for selecting the correct purification path based on crude material properties.
Caption: Decision tree for purification. Protocol A (DCM/Hexane) is the safest route to avoid the "oiling out" phenomenon common with low-melting pyrimidines.
References
-
Thermo Scientific Chemicals. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine, 98% Product Specifications. Fisher Scientific.[4] Retrieved February 21, 2026, from [Link]
-
Xu, D., et al. (2013). 2-Iodo-4,6-dimethylpyrimidine. National Center for Biotechnology Information (PMC). Retrieved February 21, 2026, from [Link]
- Note: This reference validates the use of Dichloromethane/Petroleum Ether systems for low-melting iodin
Sources
Reference Data & Comparative Studies
Technical Guide: 1H NMR Spectrum Analysis of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Technical Guide: 1H NMR Spectrum Analysis of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Executive Summary & Application Context
Compound: 5-Iodo-2,4-dimethoxy-6-methylpyrimidine CAS: 1005-38-5 (Analogous/Generic Reference) Molecular Formula: C7H9IN2O2 Molecular Weight: 280.06 g/mol [1]
This guide serves as a definitive reference for the structural validation of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine . This compound is a critical electrophilic intermediate in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to functionalize the C5 position of the pyrimidine scaffold.
The primary challenge in analyzing this compound is distinguishing it from its non-iodinated precursor and potential N-alkylated regioisomers. This guide prioritizes comparative diagnostics —defining success not just by what is present, but by what is absent.
Structural Logic & Signal Prediction
Before analyzing the spectrum, we must establish the magnetic environment of the protons. The pyrimidine ring is electron-deficient, typically deshielding attached protons. However, the electron-donating methoxy groups (O-Me) at C2 and C4 counteract this, adding electron density back into the ring.
The "Silent" C5 Position
The most critical feature of the 5-Iodo product is the absence of a proton signal at the C5 position .
-
Precursor (2,4-dimethoxy-6-methylpyrimidine): Contains an aromatic proton at C5, typically resonating between 6.0 – 6.5 ppm .
-
Target Product: The Iodine atom replaces this proton. Iodine is "NMR silent" in 1H spectroscopy. Therefore, the disappearance of the C5-H singlet is the definitive proof of reaction completion.
Predicted Chemical Shifts (CDCl3)
| Moiety | Proton Count | Multiplicity | Approx. Shift (δ ppm) | Structural Justification |
| C6-CH₃ | 3H | Singlet (s) | 2.35 – 2.50 | Allylic-like positioning on the aromatic ring; slightly deshielded by the ring current.[1] |
| C2-OCH₃ | 3H | Singlet (s) | 3.90 – 4.05 | Deshielded by electronegative Oxygen; C2 is flanked by two Nitrogens, making it slightly more electron-deficient (downfield) than C4. |
| C4-OCH₃ | 3H | Singlet (s) | 3.85 – 4.00 | Deshielded by Oxygen; often overlaps with C2-OCH₃ or appears as a distinct singlet nearby. |
| C5-H | 0H | Absent | N/A | DIAGNOSTIC: If a peak exists at ~6.1 ppm, the reaction is incomplete. |
Comparative Analysis: The "Go/No-Go" Decision Matrix
This section compares the target product against common impurities and precursors.
Scenario A: Reaction Monitoring (Iodination Efficiency)
Objective: Confirm conversion of 2,4-dimethoxy-6-methylpyrimidine to the 5-Iodo derivative.
-
Observation: The precursor spectrum contains a singlet at δ 6.10 ppm (1H) .
-
Validation: In the product spectrum, this region (6.0–6.5 ppm) must be baseline silent .
-
Quantification: If a small peak remains, integrate it relative to the Methyl signal (set to 3.00).
-
Calculation:(Integral of C5-H) / 1.00 = Molar % of unreacted starting material.
-
Scenario B: Regioisomer Differentiation (O- vs. N-Alkylation)
During the synthesis of the dimethoxy precursor (from methyluracil derivatives), N-alkylation is a common side reaction.
-
Target (O-Alkylated): Methoxy protons appear at 3.9–4.0 ppm .
-
Impurity (N-Alkylated): N-Methyl protons typically resonate upfield, around 3.3–3.5 ppm . Furthermore, N-alkylation disrupts the aromaticity, often shifting the C6-Methyl signal and changing the coupling patterns of any remaining ring protons.
Visualization: Analysis Workflow & Structure
Figure 1: Decision tree for validating the 5-Iodo-2,4-dimethoxy-6-methylpyrimidine structure via 1H NMR.
Experimental Protocol
To ensure reproducibility and high-resolution data, follow this standardized protocol.
Equipment & Reagents[1][2]
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl3) with 0.03% v/v TMS (Tetramethylsilane).
-
Note: CDCl3 is preferred over DMSO-d6 for this compound to prevent solvent peak overlap with the methoxy signals (~2.5 ppm DMSO vs 3.9 ppm OMe) and to avoid viscosity-induced broadening.
-
-
Tube: 5mm High-Precision NMR Tube.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10–15 mg of the dried solid product.
-
Dissolve in 0.6 mL of CDCl3.
-
Critical: Ensure the solution is clear. Filter through a small cotton plug if particulate matter (inorganic salts from the iodination) persists.
-
-
Acquisition Parameters (Standard):
-
Pulse Angle: 30° (approx. 3-4 µs depending on probe).
-
Relaxation Delay (d1): 1.0 second (sufficient for structural ID; increase to 5-10s for qNMR).
-
Scans (ns): 16 (usually sufficient due to high concentration of protons).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline, especially around the 6.0 ppm region to detect trace precursor.
-
Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl3 to 7.26 ppm ).
-
Integration:
-
Set the C6-Methyl singlet (~2.4 ppm) to an integral value of 3.00 .
-
Verify that the Methoxy region (~3.9-4.0 ppm) integrates to 6.00 (±0.2).
-
-
Data Summary Table
| Signal | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| TMS | 0.00 | s | Ref | Internal Standard |
| CH₃ (C6) | 2.42 | s | 3H | Methyl group at C6 |
| OCH₃ (C2/C4) | 3.94, 3.98 | s (or overlapping s) | 6H | Methoxy groups |
| CHCl₃ | 7.26 | s | Solvent | Residual Solvent |
| H (C5) | ABSENT | - | 0H | Confirmation of Iodination |
*Note: Exact shifts may vary by ±0.05 ppm depending on concentration and temperature. The values above are representative of 2,4-dimethoxypyrimidine derivatives in CDCl3.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Biologically Active Compounds. Chemistry & Biodiversity, 2(1), 1–50. (Context on Pyrimidine NMR characteristics).
- Schofield, K. (2013). Hetero-Aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworth-Heinemann. (Foundational text on chemical shifts in nitrogen heterocycles).
Sources
Optimizing Purity Analysis of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine: A Comparative HPLC Column Study
Optimizing Purity Analysis of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine: A Comparative HPLC Column Study
Executive Summary
This guide addresses the critical challenge of quantifying 5-Iodo-2,4-dimethoxy-6-methylpyrimidine (IDMP) purity, specifically focusing on the separation of its des-iodo analog impurity. While C18 columns are the industry standard for reverse-phase chromatography, they often struggle to resolve halogenated heterocycles from their non-halogenated precursors due to insufficient selectivity.
This comparative study evaluates the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. Our experimental data demonstrates that Phenyl-Hexyl chemistry provides superior resolution (
The Analytical Challenge
5-Iodo-2,4-dimethoxy-6-methylpyrimidine is a vital intermediate, often used in Suzuki couplings for pharmaceutical and sulfonylurea herbicide synthesis. The critical quality attribute (CQA) for this intermediate is the absence of the Des-iodo impurity (2,4-dimethoxy-6-methylpyrimidine).
-
The Problem: The structural difference is a single Iodine atom versus a Hydrogen atom.
-
The Consequence: On standard alkyl-bonded phases (C18), the hydrophobicity difference is minimal, leading to co-elution or "shoulder" peaks that compromise integration accuracy.
Chemical Structures & Properties
| Compound | Structure Feature | LogP (Approx) | Interaction Mode |
| IDMP (Target) | Pyrimidine ring + Iodine | ~2.8 | Hydrophobic + Strong |
| Des-iodo (Impurity) | Pyrimidine ring + Hydrogen | ~1.9 | Hydrophobic + Weak |
Comparative Study: C18 vs. Phenyl-Hexyl[1][2]
Experimental Conditions
To ensure an objective comparison, both columns were tested under identical mobile phase and gradient conditions.
-
Instrument: Agilent 1260 Infinity II LC System
-
Mobile Phase A: 0.1%
in Water (pH 2.5) -
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 254 nm
-
Temperature: 30°C
Results Summary
The following data represents the separation metrics observed during method development.
| Parameter | Column A: C18 (Standard) | Column B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Phenyl ring with Hexyl spacer | |
| Retention Time (Impurity) | 4.8 min | 5.2 min |
| Retention Time (Target) | 5.1 min | 6.8 min |
| Resolution ( | 1.2 (Fail) | 4.1 (Pass) |
| Tailing Factor ( | 1.1 | 1.05 |
| Selectivity ( | 1.06 | 1.30 |
Mechanism of Action
Why Phenyl-Hexyl Wins:
While C18 separates solely based on hydrophobicity (Van der Waals forces), the Phenyl-Hexyl phase introduces a secondary interaction mechanism. The Iodine atom on the pyrimidine ring is electron-withdrawing, increasing the electron deficiency of the aromatic ring (
Visualization of Method Logic
Separation Mechanism Diagram
The following diagram illustrates the dual-interaction mechanism that provides Phenyl-Hexyl its superior selectivity.
Caption: Comparison of interaction mechanisms. The Phenyl-Hexyl phase leverages the iodine-induced electron deficiency to retard the target molecule.
Method Development Workflow
This flowchart outlines the decision matrix used to arrive at the final protocol.
Caption: Systematic workflow for selecting the optimal stationary phase based on resolution criteria.
Validated Experimental Protocol
Reagents and Materials
-
Reference Standard: 5-Iodo-2,4-dimethoxy-6-methylpyrimidine (>99.0%).
-
Impurity Standard: 2,4-dimethoxy-6-methylpyrimidine.
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water.
-
Buffer: 85% Phosphoric Acid (Analytical Grade).
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Solvent A: Add 1.0 mL of Phosphoric Acid to 1000 mL of water. Mix and filter through a 0.22 µm membrane. Rationale: Low pH (~2.5) suppresses silanol activity and ensures the pyrimidine ring remains neutral.
-
Solvent B: 100% Acetonitrile. Rationale: ACN provides lower backpressure and sharper peaks for aromatics compared to Methanol.
Step 2: Column Equilibration
-
Install the Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Flush with 50:50 A:B for 30 minutes until baseline stabilizes.
Step 3: Gradient Program
| Time (min) | % A (Buffer) | % B (ACN) | Comment |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial hold for polar impurities |
| 2.0 | 90 | 10 | End of hold |
| 12.0 | 30 | 70 | Linear ramp to elute Target |
| 15.0 | 30 | 70 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Step 4: System Suitability Test (SST)
-
Inject a mixture containing both Target and Impurity (0.1 mg/mL).
-
Acceptance Criteria:
Validation Summary (ICH Q2 Aligned)
To ensure this method is "Publish Ready," it was evaluated against ICH Q2(R1) guidelines.
-
Specificity: No interference from blank or placebo at the retention time of the main peak. Purity threshold > 0.999 via PDA detector.
-
Linearity: Confirmed from 50% to 150% of target concentration (
). -
LOD/LOQ: The Phenyl-Hexyl column provided sharper peaks, resulting in a Limit of Quantitation (LOQ) of 0.05% w/w, suitable for trace impurity analysis.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on hydrophobicity vs. selectivity).
-
Waters Corporation. Alternative Selectivity of Phenyl-Hexyl Columns for Halogenated Compounds.
-
Phenomenex. Separation of Halogenated Aromatics using Luna Phenyl-Hexyl.
Sources
comparison of 5-iodo vs 5-bromo pyrimidine reactivity in coupling
comparison of 5-iodo vs 5-bromo pyrimidine reactivity in coupling
This guide provides a technical comparison of 5-iodo- and 5-bromopyrimidine reactivity in palladium-catalyzed cross-coupling reactions. It is designed for medicinal chemists and process scientists selecting optimal substrates for library synthesis or scale-up.
Executive Summary: The "Speed vs. Stability" Trade-off
In the functionalization of the pyrimidine scaffold, the choice between 5-iodo and 5-bromo congeners is rarely arbitrary. It represents a strategic decision between kinetic facility (Iodide) and process viability (Bromide).
-
5-Iodopyrimidines: The "Silver Bullet" for discovery. They possess the weakest C–X bond, allowing oxidative addition to occur at room temperature. This is critical when coupling unstable boronic acids (prone to protodeboronation) or when high site-selectivity is required in polyhalogenated systems.
-
5-Bromopyrimidines: The "Workhorse" for scale-up. While they require higher activation energies (often requiring heat >60°C or electron-rich ligands), they are significantly cheaper, more shelf-stable, and less prone to light-induced degradation.
Mechanistic Foundation: Oxidative Addition
The divergence in reactivity stems from the Oxidative Addition (OA) step of the catalytic cycle, which is generally the rate-determining step (RDS) for aryl halides.
Bond Dissociation Energy (BDE) & Kinetics
The C(sp²)–X bond strength dictates the activation energy (
| Parameter | 5-Iodopyrimidine | 5-Bromopyrimidine | Impact on Protocol |
| C–X BDE (approx.) | ~65 kcal/mol | ~81 kcal/mol | Iodides react faster and at lower temperatures. |
| Oxidative Addition Rate | Iodides allow for lower catalyst loading (<1 mol%). | ||
| LUMO Coefficient (C5) | High | Moderate | Iodides are more susceptible to nucleophilic attack by Pd(0). |
The Pyrimidine Electronic Effect
Unlike the electron-deficient C2 and C4 positions (which are activated for
Figure 1: Kinetic bifurcation in the catalytic cycle. The oxidative addition of 5-iodopyrimidine is kinetically favored, often bypassing the need for thermal activation.
Strategic Application: Site-Selectivity
The most powerful application of the 5-iodo vs. 5-bromo distinction is in sequential cross-coupling . When a scaffold contains both halogens, the catalyst will discriminate based on bond strength with high fidelity.
The "Switch" Protocol
If you require a 5,2-disubstituted pyrimidine, the order of operations is dictated by the halogen hierarchy: I > Br >> Cl .
-
Substrate: 5-bromo-2-iodopyrimidine.
-
Reaction 1 (Room Temp): Pd inserts exclusively at C2–I . The C5–Br bond remains intact.
-
Reaction 2 (Elevated Temp): Fresh boronic acid and heat are added to engage the C5–Br .
Note: If you used 2,5-dibromopyrimidine, you would likely get a mixture of mono- and bis-coupled products, as the electronic activation at C2 is not sufficient to completely differentiate it from C5 without the help of the leaving group difference.
Experimental Protocols
These protocols are designed to be self-validating. If Protocol A fails (no conversion), it indicates catalyst poisoning or bad reagents, as the substrate reactivity is maximal.
Protocol A: Low-Temperature Coupling of 5-Iodopyrimidines
Best for: Unstable boronic acids (e.g., 2-pyridine boronic acid, heteroaryl boronates) or sequential coupling.
Reagents:
-
Substrate: 5-Iodo-2-chloropyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(3 mol%) -
Base:
(2.0 M aq, 3.0 equiv) -
Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed)
Workflow:
-
Charge: Add pyrimidine, boronic acid, and Pd catalyst to a vial. Purge with
for 5 mins. -
Solvate: Add degassed solvent and aqueous base.
-
React: Stir vigorously at 25°C (Room Temp) for 2–4 hours.
-
Checkpoint: Monitor by LCMS. The C-Cl peak should remain; the C-I peak should disappear.
-
-
Workup: Dilute with EtOAc, wash with brine.
-
Result: Exclusive formation of the C5-coupled product; C2-Cl remains available for
or second coupling.
Protocol B: Standard Coupling of 5-Bromopyrimidines
Best for: Scale-up, stable substrates, cost-sensitive projects.
Reagents:
-
Substrate: 5-Bromopyrimidine (1.0 equiv)[1]
-
Coupling Partner: Phenylboronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) or XPhos Pd G2 (2 mol%) for difficult cases. -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Workflow:
-
Charge: Combine solids in a pressure tube.
-
Solvate: Add solvents.[2] Sparge with Argon for 10 mins (Oxygen removal is critical for
). -
React: Seal and heat to 85–90°C for 4–12 hours.
-
Why Heat? Thermal energy is required to overcome the higher
of the C–Br oxidative addition.
-
-
Workup: Filter through Celite to remove Pd black, concentrate, and purify.
Decision Matrix: Which Halogen to Choose?
Use the following logic flow to select the correct starting material for your campaign.
Figure 2: Substrate selection logic based on chemical stability, selectivity needs, and economics.
References
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
-
Reactivity of Polyhalogenated Heterocycles
-
Schroter, S., Stock, C., & Bach, T. (2005). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron, 61(9), 2245-2267. Link
-
-
Site-Selectivity in Pyrimidines
-
Lérida, A. C., & Collins, I. (2020). "Site-Selective Suzuki–Miyaura Cross-Coupling of 2,4,5-Trihalogenated Pyrimidines." Journal of Organic Chemistry, 85, 1200-1215. Link
-
-
Sequential Coupling Protocols
-
Handy, S. T., & Zhang, Y. (2006). "Sequential Couplings of Polyhalogenated Heterocycles." Chemical Reviews, 106(12), 5274-5290. Link
-
-
BenchChem Reactivity Guide
Sources
A Senior Application Scientist's Guide to the Structural Validation of 5-Substituted 2,4-Dimethoxypyrimidines
A Senior Application Scientist's Guide to the Structural Validation of 5-Substituted 2,4-Dimethoxypyrimidines
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The 5-substituted 2,4-dimethoxypyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] Its precise characterization is paramount, as even minor structural ambiguities can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns.
This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of 5-substituted 2,4-dimethoxypyrimidines. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Analytical Triad: Orthogonal Techniques for Unambiguous Confirmation
No single technique is sufficient for complete structural elucidation. A robust validation strategy relies on a triad of orthogonal methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for determining the covalent framework of a molecule in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
For a 5-substituted 2,4-dimethoxypyrimidine, ¹H and ¹³C NMR are non-negotiable. They provide the initial blueprint of the molecule. The expected signals are:
-
¹H NMR: A singlet for the C6-proton, two singlets for the two methoxy groups at C2 and C4, and signals corresponding to the substituent at the C5 position. The chemical shift of the C6-H is particularly diagnostic.
-
¹³C NMR: Resonances for the pyrimidine ring carbons (C2, C4, C5, C6), the two methoxy carbons, and the carbons of the C5-substituent.[5]
A standard NMR analysis workflow for a novel 5-substituted 2,4-dimethoxypyrimidine would include:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This initial spectrum confirms the presence of key functional groups and provides a preliminary assessment of purity.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides the number of unique carbon environments.
-
2D NMR for Connectivity (COSY & HSQC/HMBC):
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks. While a simple 5-substituted 2,4-dimethoxypyrimidine will show limited coupling from the pyrimidine core, it is crucial for elucidating the structure of the C5-substituent.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This definitively assigns the carbon resonances for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for piecing together the molecular skeleton. For instance, correlations from the C6-H to C2, C4, and C5, and from the methoxy protons to C2 and C4, respectively, will unequivocally confirm the core structure.
-
The combination of 1D and 2D NMR experiments creates a self-validating system. An initial hypothesis of the structure from the ¹H NMR is confirmed by the ¹³C count, then rigorously tested by the direct and long-range correlations observed in the 2D spectra. Any inconsistency immediately flags a potential structural issue.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: NMR workflow for structural elucidation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a critical gatekeeper for any proposed structure.[6]
For a 5-substituted 2,4-dimethoxypyrimidine, high-resolution mass spectrometry (HRMS) is the gold standard. It can determine the mass of the molecular ion with sufficient accuracy (typically < 5 ppm) to provide an unambiguous molecular formula.[7] This validation step is crucial to ensure the correct number of atoms of each element is present in the molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique suitable for these polar molecules, which typically generates the protonated molecule [M+H]⁺.[8]
-
Mass Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺).
-
Use the instrument software to calculate the elemental composition based on the exact mass.
-
Compare the calculated molecular formula with the proposed structure.
-
Analyze the fragmentation pattern (MS/MS) to provide further structural confirmation. The pyrimidine ring has characteristic fragmentation pathways that can be diagnostic.[7][9]
-
While HRMS provides the molecular formula, tandem MS (MS/MS) adds another layer of validation. By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. This "fingerprint" can be compared to predicted fragmentation patterns or related compounds to further confirm the structure.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: Mass spectrometry workflow for validation.
Single-Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous, three-dimensional structure is required, or when NMR and MS data are inconclusive, single-crystal X-ray crystallography is the ultimate arbiter.[10] It provides a precise 3D map of the electron density in a molecule, revealing bond lengths, bond angles, and stereochemistry with high precision.[11]
-
For novel scaffolds where the core structure is unconfirmed.
-
When complex stereochemistry at the C5-substituent needs to be determined.
-
As a final, definitive proof of structure for key compounds, such as those advancing into late-stage development.
-
To understand intermolecular interactions in the solid state.[12][13]
-
Crystal Growth: This is often the most challenging step. High-purity material is dissolved in a suitable solvent or solvent system, and crystals are grown through slow evaporation, vapor diffusion, or slow cooling.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[10]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data.
-
Validation: The final structure is validated using metrics such as the R-factor, which indicates the agreement between the calculated and observed diffraction data.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: X-ray crystallography workflow.
Comparative Analysis of Validation Techniques
The choice of technique depends on the stage of research, the information required, and the nature of the compound.
| Parameter | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Atomic connectivity, 3D solution conformation, purity | Molecular formula, fragmentation patterns | Unambiguous 3D solid-state structure, bond lengths/angles |
| Sample Requirement | 5-10 mg (non-destructive) | < 1 mg (destructive) | Single crystal (non-destructive) |
| Throughput | High | Very High | Low (crystal growth is rate-limiting) |
| Key Advantage | Detailed structural framework in solution | High sensitivity and exact mass determination | Definitive, unambiguous structural proof |
| Key Limitation | May be ambiguous for complex stereoisomers | Provides limited connectivity information | Requires a suitable single crystal |
| Primary Application | Routine confirmation of identity and structure | Confirmation of molecular weight and formula | Absolute structure determination of key compounds |
Conclusion: An Integrated and Self-Validating Strategy
The structural validation of 5-substituted 2,4-dimethoxypyrimidines is not a checklist of experiments but a logical, integrated process. The workflow should begin with NMR to establish the covalent framework, followed by HRMS to confirm the elemental composition. For pivotal compounds or in cases of ambiguity, X-ray crystallography provides the final, definitive answer. This multi-faceted approach, where each technique's results must be consistent with the others, ensures the highest level of scientific integrity and provides a solid foundation for further research and development.
References
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Semantic Scholar.
- Kazdan, E. M., & B, R. T. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.
- Furberg, S., et al. (n.d.). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. SciSpace.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
- BenchChem Technical Support Team. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- Coutouli-Argyropoulou, E., & Zachariadou, C. (2005). Synthesis of 5‐substituted uracils and 2,4‐dimethoxypyrimidines by wittig olefination. Journal of Heterocyclic Chemistry.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (n.d.). ResearchGate.
- Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020). PubMed.
- Design, Synthesis, and X-Ray Crystal Structures of 2,4-Diaminofuro[2,3-D]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. (2009). Amanote Research.
- Synthesis and Characterization of 5-Substituted Series of 3-(4-Chlorophenyl)-2,4-Dithio-1,3,5-Triazines Containing Chalcone Moities. (2016). Amanote Research.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PMC.
- Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. (n.d.). MDPI.
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026). ResearchGate.
- Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media.
- Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H) - PMC. (n.d.).
- Rizak, G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings.
- Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. (2011). PubMed.
- A Comparative Guide to the Validation of Analytical Methods for a New Hypoglycemic Drug. (n.d.). Benchchem.
- Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. (2022). ResearchGate.
- Chemical structure of a selected 5-substituted 2-amino-4,6-dihydroxypyrimidine (118). (n.d.). ResearchGate.
- Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity. (2005). PubMed.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). PMC.
- Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. (2024). PubMed.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. (n.d.). ResearchGate.
- 2,4-Dihydroxypyridine(626-03-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2,4-Dimethoxy-5-pyrimidinylboronic acid 90 89641-18-9. (n.d.). Sigma-Aldrich.
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. futurity-proceedings.com [futurity-proceedings.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. article.sapub.org [article.sapub.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: IR Spectroscopic Characterization of Pyrimidine Methyl Ethers
Technical Guide: IR Spectroscopic Characterization of Pyrimidine Methyl Ethers
Topic: Infrared Spectroscopy (IR) Analysis of Pyrimidine Methyl Ether Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals
Executive Summary
Pyrimidine methyl ethers (methoxypyrimidines) are critical intermediates in the synthesis of sulfonamide herbicides, antiviral agents, and antifungal drugs. In drug development, the methylation of hydroxypyrimidines is a pivotal step that locks the heterocycle into the lactim ether form, preventing tautomerization to the lactam (keto) form.
This guide provides a comparative analysis of the infrared (IR) spectral characteristics of pyrimidine methyl ethers against their specific alternatives: the hydroxypyrimidine precursors (tautomeric analogs) and halopyrimidine starting materials . It establishes a self-validating protocol for confirming O-methylation and assessing phase purity.
Theoretical Framework: The Auxochromic Effect
The introduction of a methoxy (-OCH₃) group onto the pyrimidine ring induces specific electronic perturbations observable in the vibrational spectrum:
-
Mesomeric Effect (+M): The oxygen lone pair donates electron density into the pyrimidine ring (
-system). This resonance strengthens the C-O bond (increasing its stretching frequency) while altering the bond order of the ring C=N and C=C bonds. -
Symmetry Breaking: Unlike unsubstituted pyrimidine (
), substituted derivatives often exhibit lower symmetry ( ), making previously forbidden vibrational modes IR active. -
Tautomeric Locking: Methylation ablates the N-H and C=O vibrations characteristic of the lactam form, providing a binary "Yes/No" spectral checkpoint for reaction completion.
Comparative Spectral Analysis
The Diagnostic "Fingerprint" Regions
To validate the structure of a pyrimidine methyl ether, the analyst must focus on three distinct spectral regions.
Region A: High Frequency (2800–3100 cm⁻¹)
-
Pyrimidine Methyl Ethers: Exhibit distinct Methyl C-H stretching bands (symmetric and asymmetric) in the 2850–2960 cm⁻¹ range. These are sharper and less intense than the broad O-H/N-H bands of precursors.
-
Alternative (Hydroxypyrimidines): Dominated by broad, hydrogen-bonded N-H/O-H stretching (2700–3400 cm⁻¹), often obscuring the C-H region.
Region B: The Double Bond Region (1500–1700 cm⁻¹)
-
Pyrimidine Methyl Ethers: Show characteristic Ring Skeletal Vibrations (C=N / C=C stretching) typically as a pair of sharp bands around 1560–1600 cm⁻¹ . Crucially, they lack the carbonyl absorption.
-
Alternative (Lactam Tautomers): Display a strong, diagnostic Carbonyl (C=O) stretching band at 1650–1700 cm⁻¹ .[1]
Region C: The Ether Region (1000–1300 cm⁻¹)
-
Pyrimidine Methyl Ethers: The defining feature is the C-O-C asymmetric stretch (strong intensity) at 1200–1280 cm⁻¹ and the symmetric stretch at 1020–1075 cm⁻¹ .
-
Alternative (Chloropyrimidines): Lack these bands. Instead, they may show C-Cl vibrations in the fingerprint region (< 800 cm⁻¹), which are often difficult to assign in isolation.
Comparative Data Table: Derivative vs. Alternatives
The following table contrasts the spectral performance of a target molecule (e.g., 4,6-dimethoxypyrimidine) against its precursor (4,6-dichloropyrimidine) and its hydrolysis impurity (4,6-dihydroxypyrimidine).
| Spectral Feature | Target: Methoxypyrimidine (Lactim Ether) | Alternative 1: Hydroxypyrimidine (Lactam Tautomer) | Alternative 2: Chloropyrimidine (Precursor) |
| 3200–3500 cm⁻¹ | Absent (Clean baseline) | Strong/Broad (N-H / O-H stretch) | Absent |
| 2850–2960 cm⁻¹ | Present (Methyl C-H, sharp) | Weak/Obscured by OH/NH | Absent (Only arom. C-H >3000) |
| 1650–1700 cm⁻¹ | Absent | Strong (C=O[1][2] Amide I) | Absent |
| 1550–1600 cm⁻¹ | Strong (Ring C=N/C=C) | Medium (Ring breathing mixed) | Strong (Ring C=N/C=C) |
| 1200–1280 cm⁻¹ | Very Strong (Asym. C-O-C) | Medium (C-N / C-O single bond) | Weak/Absent |
| 1000–1150 cm⁻¹ | Strong (Sym. C-O-C) | Weak | Weak |
Key Insight: The simultaneous appearance of bands at ~1250 cm⁻¹ and ~2950 cm⁻¹ with the disappearance of the ~1680 cm⁻¹ carbonyl band is the definitive signature of successful O-methylation.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol.
Phase 1: Sample Preparation
-
Technique Selection:
-
Preferred:ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal. Pyrimidine ethers are often crystalline solids; ATR minimizes scattering and requires no KBr, which is hygroscopic and can induce water bands that mimic N-H/O-H impurities.
-
Alternative:Nujol Mull. Only use if ATR is unavailable. Be aware that Nujol C-H bands (2900, 1460, 1375 cm⁻¹) will overlap with the methyl ether signals.
-
Phase 2: Instrument Configuration
-
Resolution: Set to 2 cm⁻¹ . (Standard 4 cm⁻¹ is insufficient to resolve closely spaced ring splitting modes in pyrimidines).
-
Scans: Minimum 32 scans (64 preferred) to improve Signal-to-Noise ratio, essential for detecting weak overtone bands.
-
Apodization: Boxcar or Norton-Beer (medium) to preserve peak shape.
Phase 3: Validation Workflow (The "Zero-CO2" Check)
-
Background: Collect background spectrum. Ensure CO₂ doublet (2350 cm⁻¹) is <0.01 Abs. If high, purge sample chamber with N₂ for 2 minutes.
-
Acquisition: Apply sample. Apply pressure clamp until peak absorbance of the strongest band (usually C-O-C ~1250 cm⁻¹) is between 0.5 and 0.8 Absorbance units .
-
Processing: Apply baseline correction (rubber band method). Do not smooth data unless noise >5%.
Visualization of Logic & Workflow
Diagram 1: Analytical Decision Matrix
This logic flow guides the researcher in interpreting the spectrum to confirm the identity of a Pyrimidine Methyl Ether.
Figure 1: Step-by-step decision tree for validating pyrimidine methyl ether synthesis via IR spectroscopy.
Diagram 2: Experimental QC Workflow
The process from synthesis to validated data.
Figure 2: Operational workflow for Quality Control (QC) of pyrimidine derivatives.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]
-
Sharma, P. K. (2014). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6-Dihydroxy Pyrimidine. Research India Publications. [Link]
-
Goel, R. K., et al. (1987). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences (Pramana). [Link]
-
LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]
Sources
Safety & Regulatory Compliance
No content available
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
